molecular formula C7H14N2O2 B14047807 4-Ethyl-3-nitropiperidine

4-Ethyl-3-nitropiperidine

Katalognummer: B14047807
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: QSPMBYNYHSHFSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Ethyl-3-nitropiperidine can be achieved through various synthetic routes. One common method involves the nitration of 4-ethylpiperidine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically require controlled temperatures to avoid over-nitration and to ensure the selective formation of the nitro compound.

Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of phenylsilane and iron complexes as catalysts has also been reported to promote the formation and reduction of imine intermediates, leading to the desired piperidine derivatives .

Analyse Chemischer Reaktionen

4-Ethyl-3-nitropiperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions include 4-ethyl-3-aminopiperidine, 4-carboxy-3-nitropiperidine, and other substituted piperidine derivatives .

Wirkmechanismus

The mechanism of action of 4-Ethyl-3-nitropiperidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s bioactivity .

Vergleich Mit ähnlichen Verbindungen

4-Ethyl-3-nitropiperidine can be compared with other piperidine derivatives such as:

    4-Methyl-3-nitropiperidine: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.

    3-Nitropiperidine: Lacks the ethyl substituent, which can affect its solubility and interaction with biological targets.

    4-Ethylpiperidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of the ethyl and nitro groups, which confer specific chemical and biological properties that are valuable in various applications .

Eigenschaften

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

4-ethyl-3-nitropiperidine

InChI

InChI=1S/C7H14N2O2/c1-2-6-3-4-8-5-7(6)9(10)11/h6-8H,2-5H2,1H3

InChI-Schlüssel

QSPMBYNYHSHFSX-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCNCC1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.